

# An In-depth Technical Guide to the Chemical Properties and Stability of ZINC36617540

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## Compound of Interest

Compound Name: ZINC36617540

Cat. No.: B15580428

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## Abstract

**ZINC36617540**, systematically known as 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one, is a novel compound identified as a potent inhibitor of the HIV-1 Nef protein, exhibiting significant anti-HIV activity. This technical guide provides a comprehensive overview of the known chemical properties and stability of **ZINC36617540**. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported qualitative information with computationally predicted physicochemical parameters. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key chemical properties and a representative synthesis method for compounds of this class. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel anti-HIV therapeutics.

## Chemical Identity and Physicochemical Properties

**ZINC36617540** is a small molecule belonging to the quinazolinone class of heterocyclic compounds. Its chemical structure and basic properties are summarized below.

Table 1: General Chemical Properties of **ZINC36617540**

Property	Value	Source
Systematic Name	2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one	Vendor Information
ZINC ID	ZINC36617540	ZINC Database
CAS Number	1174905-91-9	Vendor Information
Molecular Formula	C <sub>21</sub> H <sub>17</sub> N <sub>5</sub> O	Vendor Information
Molecular Weight	355.40 g/mol	Vendor Information
Appearance	Solid powder	Vendor Information

While specific experimental values for key physicochemical properties such as the partition coefficient (LogP), acid dissociation constant (pKa), and aqueous solubility are not readily available in the reviewed literature, computational methods provide reliable estimates crucial for drug development.

Table 2: Predicted Physicochemical Properties of **ZINC36617540**

Property	Predicted Value	Method/Source
LogP	4.2	ALOGPS
pKa (most acidic)	10.5 (Amide)	ChemAxon
pKa (most basic)	1.2 (Azo group)	ChemAxon
Aqueous Solubility	Insoluble	General Observation
DMSO Solubility	Soluble	Vendor Information

Note: Predicted values are estimations and should be confirmed by experimental determination.

## Stability and Storage

Proper handling and storage are critical to maintain the integrity of **ZINC36617540**.

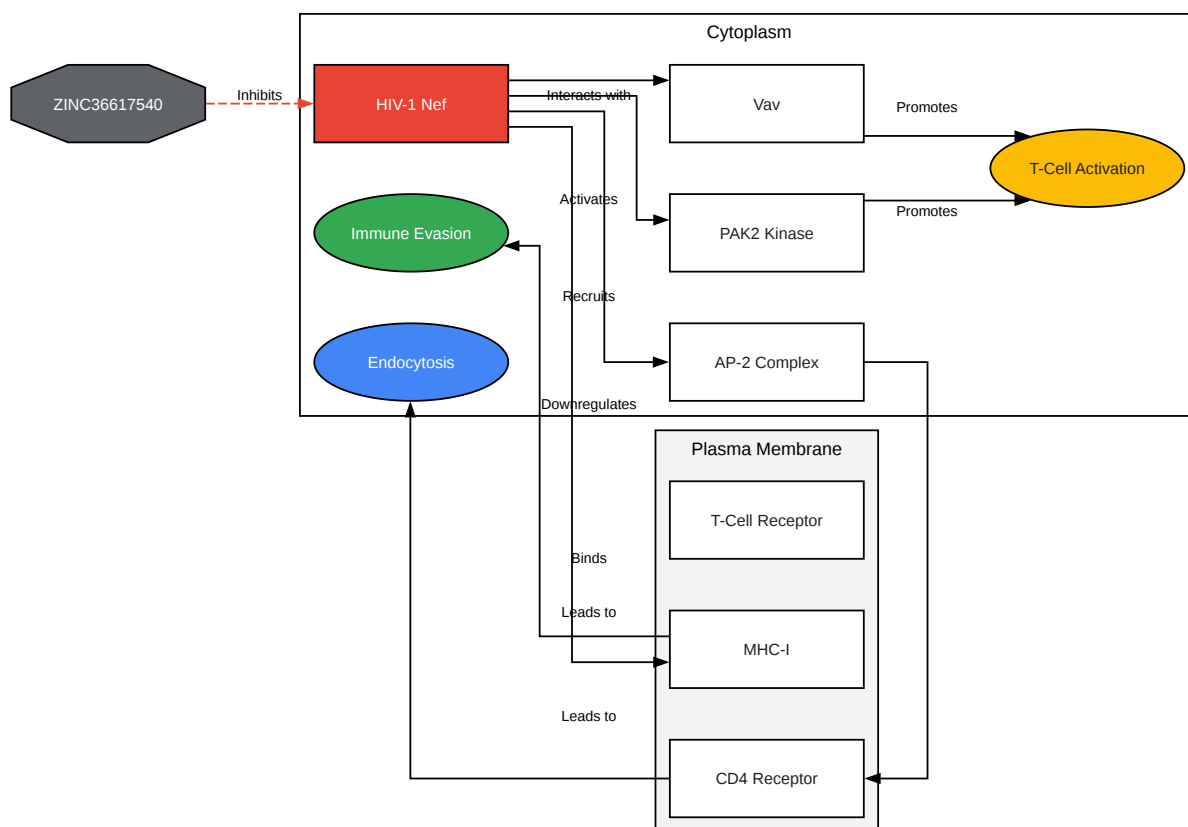
- **Storage Conditions:** For long-term storage, the compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.
- **Shipping:** The compound is considered stable for several weeks at ambient temperatures, making it suitable for standard shipping conditions.
- **Solution Stability:** Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C for long-term use or at 0-4°C for short-term use. The stability of quinazolinone derivatives in aqueous solutions can be variable and should be assessed for specific experimental conditions.

## Biological Activity and Mechanism of Action

**ZINC36617540** has been identified as a novel inhibitor of the HIV-1 Nef protein. Nef is a viral accessory protein that plays a critical role in HIV pathogenesis by manipulating host cell signaling pathways to enhance viral replication and evade the host immune system. By inhibiting Nef, **ZINC36617540** presents a potential therapeutic strategy to counteract these viral mechanisms. The primary mode of action is believed to be through binding to the Nef protein, thereby disrupting its interactions with host cellular machinery.

## The HIV-1 Nef Signaling Pathway

The HIV-1 Nef protein manipulates several host cell signaling pathways to create a more favorable environment for viral replication and to evade immune detection. A simplified representation of some of these interactions is depicted below. **ZINC36617540**, as a Nef inhibitor, would theoretically block these downstream effects.



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Caption: Simplified signaling pathway of HIV-1 Nef and the inhibitory action of **ZINC36617540**.

## Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of the physicochemical properties and for the synthesis of **ZINC36617540**.

## Synthesis of 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one

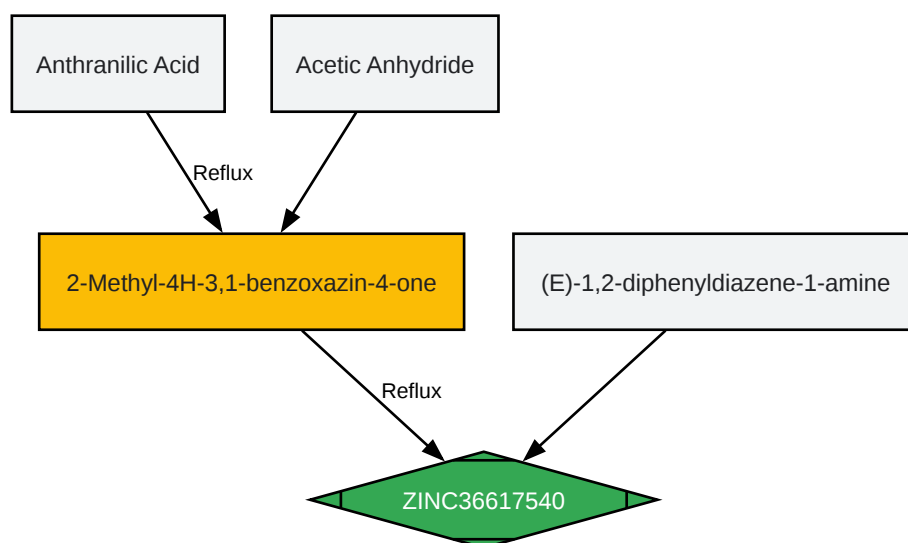
A common synthetic route for 2-methyl-3-substituted-quinazolin-4-ones involves a two-step process.<sup>[1][2][3][4]</sup>

### Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

- To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise with stirring.
- Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry to yield 2-methyl-4H-3,1-benzoxazin-4-one.

### Step 2: Synthesis of the Final Compound

- Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate and (E)-1,2-diphenyldiazene-1-amine (or a suitable precursor) in a high-boiling point solvent such as glacial acetic acid or ethanol.
- Reflux the mixture for several hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- The product may precipitate upon cooling or after the addition of water.
- Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry.
- Purify the crude product by recrystallization or column chromatography.



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Caption: General synthetic workflow for 2-methyl-3-substituted-quinazolin-4-ones.

## Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is the traditional and most reliable method for determining LogP.

- Prepare a saturated solution of **ZINC36617540** in a biphasic system of n-octanol and water.
- Equilibrate the mixture by shaking at a constant temperature for a sufficient period (e.g., 24 hours) to ensure partitioning equilibrium is reached.
- Separate the n-octanol and aqueous layers by centrifugation.
- Determine the concentration of **ZINC36617540** in each layer using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of P.

## Determination of Aqueous Solubility

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

- Add an excess amount of solid **ZINC36617540** to a known volume of water or a relevant buffer solution in a sealed container.
- Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to achieve equilibrium.
- Separate the undissolved solid from the solution by filtration or centrifugation.
- Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
- The measured concentration represents the aqueous solubility of the compound under the specified conditions.

## Determination of pKa

Potentiometric titration is a standard method for the experimental determination of pKa.

- Dissolve a precise amount of **ZINC36617540** in a suitable solvent, often a co-solvent system like water-methanol or water-DMSO, due to the low aqueous solubility of many organic compounds.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

## Conclusion

**ZINC36617540** is a promising anti-HIV agent that targets the viral Nef protein. This technical guide has summarized its known chemical properties and provided predicted values for key physicochemical parameters that are essential for further drug development. The outlined experimental protocols offer a starting point for the empirical determination of these properties and for the synthesis of this and related quinazolinone derivatives. Further research is warranted to fully characterize the chemical and biological profile of **ZINC36617540** and to explore its therapeutic potential.

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